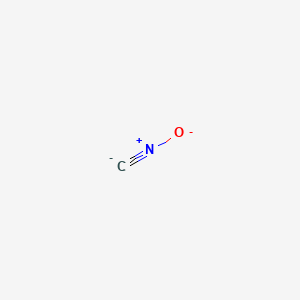
N-甲基二辛胺
描述
N-Methyldioctylamine is a tertiary amino compound . It is an organic base with two branched C8 amines . The chemical formula is C17H37N .
Molecular Structure Analysis
The molecular weight of N-Methyldioctylamine is 255.48238 g/mol . The molecule contains a total of 54 bonds, including 17 non-H bonds, 14 rotatable bonds, and 1 tertiary amine (aliphatic) . The IUPAC name is methyldioctylamine .Physical And Chemical Properties Analysis
N-Methyldioctylamine has a refractive index of 1.4424 . It has a boiling point of 162-165°C at 15 mmHg and a melting point of -30.1°C . The density is 0.793 g/mL at 25°C .科学研究应用
Chemical Research
N-Methyldioctylamine is a tertiary amino compound . It can be used in chemical research for studying the properties and reactivity of tertiary amines . This includes understanding the behavior of these compounds in different environments and their interactions with other chemical species.
Surfactant
N-Methyldioctylamine can serve as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.
Phase Transfer Catalyst
Another application of N-Methyldioctylamine is its use as a phase transfer catalyst . Phase transfer catalysts are used in heterogeneous reaction systems to facilitate the migration of a reactant from one phase to another.
Organic Syntheses
N-Methyldioctylamine can also be used as a reactant in organic syntheses . It can participate in various reactions to form new compounds, contributing to the development of new materials and pharmaceuticals.
Analytical Chemistry
In the field of analytical chemistry, N-Methyldioctylamine can be used in the development of new analytical methods. For instance, it can be used in tandem mass spectrometry for the analysis of native muramic acid in whole bacterial cell hydrolysates .
安全和危害
未来方向
The future outlook for the N-Methyldioctylamine market appears highly positive. The increasing demand for epoxy-based products across multiple industries is expected to drive the market growth . The growth is also attributed to the rising application of N-Methyldioctylamine in the production of paints, coatings, and sealants . Additionally, the growing electronics industry, which heavily relies on epoxy adhesives and resins, is set to contribute to the market expansion .
作用机制
Target of Action
N-Methyldioctylamine is a tertiary amine . It is an organic base and its primary targets are organic compounds that can undergo reactions catalyzed by bases.
Mode of Action
As a base, N-Methyldioctylamine can accept protons from acidic compounds, resulting in the formation of a new compound. This compound is often used as a reagent and catalyst in organic synthesis . It can act as a basic catalyst to promote esterification, amidation, and other reactions of esters, fatty acids, amines, and other compounds .
Biochemical Pathways
The specific biochemical pathways affected by N-Methyldioctylamine depend on the particular reactions it catalyzes. As a catalyst, it can accelerate various reactions without being consumed, affecting multiple pathways depending on the reactants present. For instance, in esterification reactions, it can facilitate the formation of esters from carboxylic acids and alcohols .
Result of Action
The molecular and cellular effects of N-Methyldioctylamine’s action depend on the specific reactions it catalyzes. As a catalyst, it can facilitate the formation of new compounds, which can have various effects depending on their nature and the context in which they are formed .
Action Environment
The action, efficacy, and stability of N-Methyldioctylamine can be influenced by various environmental factors. For instance, the presence of other compounds can affect its reactivity. Its stability and reactivity can also be affected by factors such as temperature and pH . In terms of safety, it should be used in a well-ventilated environment and contact with oxidizing agents should be avoided to prevent dangerous reactions .
属性
IUPAC Name |
N-methyl-N-octyloctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N/c1-4-6-8-10-12-14-16-18(3)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLYANLCNIKXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042209 | |
| Record name | N-Methyldioctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear very slightly yellow liquid; [Acros Organics MSDS] | |
| Record name | 1-Octanamine, N-methyl-N-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-N-octyl-1-octanamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16028 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Methyldioctylamine | |
CAS RN |
4455-26-9 | |
| Record name | N-Methyl-N-octyl-1-octanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4455-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dioctylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanamine, N-methyl-N-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyldioctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldioctylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLDIOCTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR4264OL41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of N-Methyldioctylamine in wood preservation, and what makes it a promising alternative to conventional preservatives?
A: N-Methyldioctylamine, when complexed with boric acid and reacted with copper sulfate, forms water-insoluble copper compounds directly within the wood matrix. These compounds have demonstrated efficacy against termite attacks in research studies. [] Notably, termites exposed to wood treated with these copper compounds experience high mortality even with minimal feeding, potentially offering protection to nearby untreated wood. [] This characteristic, coupled with its lower environmental impact compared to traditional preservatives, makes N-Methyldioctylamine-derived treatments a promising area for further exploration in wood protection.
Q2: Beyond wood preservation, are there any other applications being explored for N-Methyldioctylamine?
A: Yes, research indicates potential applications for N-Methyldioctylamine in fabric softening agents. [] Formulations incorporating N-Methyldioctylamine have shown promising results in enhancing fabric softness, plumpness, and smoothness. [] Furthermore, these formulations demonstrate good bonding with fibers, high-temperature resistance, and washability, highlighting their potential for commercial use. []
Q3: The research mentions the use of mass spectrometry to identify potential biomarkers in tuberculosis. Is there any link between this research and N-Methyldioctylamine?
A: Interestingly, N-Methyldioctylamine was identified as a potential serum biomarker for polyresistant pulmonary tuberculosis in a study utilizing mass spectrometry-based metabolomic analysis. [] The study highlighted its significantly different expression levels in patients with polyresistant tuberculosis compared to those with drug-sensitive tuberculosis. [] While the exact role of N-Methyldioctylamine in tuberculosis pathogenesis remains unclear, its identification as a potential biomarker could contribute to improved diagnostic accuracy and treatment strategies for drug-resistant tuberculosis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)


![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)





